(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol
Description
Properties
CAS No. |
917222-34-5 |
|---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-11-14-18-20(24)21(25)19(23)16-22(18)15-17-12-9-8-10-13-17/h8-10,12-13,18-21,23-25H,2-7,11,14-16H2,1H3/t18-,19-,20+,21+/m1/s1 |
InChI Key |
PQJCIPWLLFHHGV-CGXNFDGLSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CCCCCCCCCC1C(C(C(CN1CC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis from D-Glucose
One of the notable synthetic routes involves starting from D-glucose. This method utilizes a series of chemical transformations to achieve the desired piperidine structure:
Step 1 : D-glucose undergoes protection and conversion into a suitable precursor.
Step 2 : A Mannich reaction is performed using formaldehyde and an amine derivative to introduce the piperidine framework.
Step 3 : Subsequent reduction and hydroxymethylation yield the target triol structure.
This method emphasizes the importance of stereochemistry at multiple centers during synthesis.
Method 2: Catalytic Hydrogenation
Another approach involves catalytic hydrogenation of a precursor compound:
Starting Material : An appropriate benzyl-substituted piperidine derivative is used.
Catalyst : Palladium on carbon serves as the catalyst in an anhydrous methanol solution.
Reaction Conditions : The reaction is typically conducted under hydrogen gas pressure to facilitate the conversion of double bonds to single bonds while maintaining the integrity of other functional groups.
This method has been shown to provide good yields while maintaining stereochemical fidelity.
Method 3: Grignard Reaction
A more advanced synthetic route may involve the use of Grignard reagents:
Step 1 : A benzyloxy derivative is reacted with a Grignard reagent derived from nonyl bromide.
Step 2 : This reaction introduces the nonyl chain while forming the piperidine ring through cyclization.
Step 3 : Hydrolysis and subsequent functional group modifications yield the triol product.
This method allows for greater versatility in modifying the alkyl chain length and branching.
The choice of preparation method for (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol can significantly affect yield, purity, and overall efficiency. Below is a comparative analysis of the methods discussed:
| Method | Starting Material | Key Reagents | Yield Potential | Stereochemical Control |
|---|---|---|---|---|
| Synthesis from D-Glucose | D-glucose | Formaldehyde, amines | Moderate | High |
| Catalytic Hydrogenation | Benzyl-piperidine | Palladium on carbon | High | Moderate |
| Grignard Reaction | Benzyloxy derivative | Grignard reagent | Variable | High |
In terms of scalability and practicality for laboratory settings or industrial applications, each method presents unique advantages and challenges. The method involving catalytic hydrogenation is particularly appealing due to its simplicity and high yield potential.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the piperidine ring.
Substitution: The benzyl and nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce deoxygenated derivatives .
Scientific Research Applications
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The benzyl and nonyl groups contribute to the compound’s hydrophobic properties, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Positioning: The target compound’s benzyl group at position 1 distinguishes it from ZXB (benzyl at position 2) , which may alter receptor-binding specificity. The nonyl chain at position 2 contrasts with the methyl group in ’s compound , significantly increasing hydrophobicity (logP ~5.5 estimated).
Lipophilicity and Solubility: Longer alkyl chains (nonyl vs. hexyl or butyl) enhance membrane permeability but reduce aqueous solubility. The target compound’s nonyl chain likely confers greater tissue penetration compared to ZXB or ’s hexyl analog . Hydroxymethyl substituents (e.g., ) improve water solubility via hydrogen bonding but reduce lipid bilayer interaction.
Benzyl groups (target and ZXB ) may facilitate aromatic stacking interactions with enzymes or receptors, enhancing binding affinity.
Research Implications
- Drug Design: The target’s benzyl-nonyl combination could optimize blood-brain barrier penetration for neurological therapies.
- Metabolic Stability: Longer alkyl chains (nonyl) may slow hepatic clearance compared to shorter analogs like hexyl .
- Synthetic Challenges: Introducing a nonyl chain requires precise stereochemical control, as seen in ’s synthesis of a related compound .
Biological Activity
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol is a piperidine derivative characterized by its unique structure featuring a benzyl group and a nonyl chain. The presence of hydroxyl groups at the 3, 4, and 5 positions of the piperidine ring contributes to its potential biological activities. This article reviews the compound's biological activity based on existing research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A piperidine ring .
- A benzyl group attached to the nitrogen atom.
- A nonyl chain contributing to its hydrophobic properties.
- Three hydroxyl groups that may play a role in its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Key areas of interest include:
- Antioxidant Activity : The hydroxyl groups in the compound suggest potential antioxidant properties. Studies indicate that similar piperidine derivatives can scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Research has shown that compounds with structural similarities exhibit neuroprotective effects in models of neurodegeneration. This may be attributed to their ability to modulate neurotransmitter systems and enhance neuronal survival .
- Antimicrobial Properties : Some studies have reported antimicrobial activity for piperidine derivatives against various pathogens. This suggests that this compound may also possess similar properties.
Case Study 1: Antioxidant Activity
A study examining the antioxidant capacity of piperidine derivatives found that compounds with multiple hydroxyl groups significantly reduced lipid peroxidation in vitro. The presence of these groups was crucial for their radical-scavenging ability.
Case Study 2: Neuroprotective Mechanisms
In a rodent model of Parkinson's disease, a closely related compound demonstrated significant neuroprotection by inhibiting apoptosis in dopaminergic neurons. The mechanism was linked to modulation of oxidative stress pathways and enhancement of neurotrophic factors .
Case Study 3: Antimicrobial Efficacy
A screening of various piperidine derivatives revealed that several exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of hydrophobicity and functional groups in determining efficacy.
Data Table: Biological Activities of Piperidine Derivatives
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol?
- Answer : Synthesis design should prioritize stereochemical control, regioselective functionalization, and protecting group strategies. The nonyl chain introduces hydrophobicity, requiring lipophilic solvents (e.g., dichloromethane) for solubility. Benzyl and hydroxyl groups necessitate temporary protection (e.g., acetyl or silyl groups) to prevent side reactions. Retrosynthetic analysis should focus on constructing the piperidine core via cyclization of a linear precursor or reductive amination. Kinetic vs. thermodynamic control must be evaluated for stereoselectivity, particularly at the 2R,3S,4S,5R positions .
Q. Which spectroscopic methods are most effective for confirming the stereochemistry of this compound?
- Answer :
- 2D NMR (NOESY, COSY) : Correlates spatial proximity of protons to establish relative configuration. For example, NOE interactions between H-2 and H-3 can confirm the cis relationship.
- X-ray crystallography : Provides absolute configuration via diffraction patterns. A related piperidine-triol structure (PDB ligand ZXB) was resolved using this method .
- Circular Dichroism (CD) : Validates enantiomeric purity by comparing experimental spectra to computational models.
Q. How can researchers ensure compound stability during storage for long-term studies?
- Answer :
- Storage conditions : -20°C under inert gas (argon) to prevent oxidation of hydroxyl groups.
- Stability assays : Regular HPLC analysis (C18 columns, 0.1% TFA in acetonitrile/water) to monitor degradation. Evidence from similar compounds suggests hydrolytic susceptibility at the benzyl ether under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Answer : Discrepancies may arise from:
- Purity variations : Use qNMR or LC-MS to verify >95% purity. Impurities like diastereomers (e.g., 2S,3R isomers) can skew bioactivity .
- Assay conditions : Standardize buffer pH (e.g., ammonium acetate pH 6.5) and temperature .
- Structural validation : Reconfirm stereochemistry via X-ray if conflicting data exist, as seen in PDB ligand ZXB .
Q. What strategies mitigate challenges in the regioselective functionalization of the piperidine ring?
- Answer :
- Directing groups : Install temporary substituents (e.g., boronic esters) to guide C-H activation at specific positions.
- Enzymatic catalysis : Lipases or oxidoreductases can achieve enantioselective modifications under mild conditions.
- Protecting group interplay : Sequential deprotection of benzyl and hydroxyl groups using Pd/C hydrogenation and TBAF, respectively .
Q. What computational methods aid in predicting the compound’s interaction with biological targets?
- Answer :
- Molecular docking (AutoDock Vina) : Predicts binding poses with carbohydrate-processing enzymes (e.g., glycosidases), leveraging the triol motif’s hydrogen-bonding capacity.
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. The benzyl group’s hydrophobic interactions can be modeled using CHARMM force fields .
- QSAR models : Relate nonyl chain length to membrane permeability using logP calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
